Dimethyl[(propan-2-yl)oxy]silane
Description
Properties
InChI |
InChI=1S/C5H13OSi/c1-5(2)6-7(3)4/h5H,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYWPWABRMHLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579911 | |
| Record name | Dimethyl[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-91-5 | |
| Record name | Dimethyl[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)2SiCl+(CH3)2CHOH→(CH3)2SiOCH(CH3)2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of dimethyl[(propan-2-yl)oxy]silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable siloxane or silanol linkages. These interactions are crucial in its applications in organic synthesis and materials science.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Steric Effects : Bulkier groups (e.g., tert-butyl in ) enhance steric protection, improving stability but reducing reaction rates.
- Electronic Effects : Electron-withdrawing groups (e.g., chloride in ) increase electrophilicity at silicon, accelerating hydrolysis.
- Functional Diversity : Alkynes (), epoxides (), and aromatic rings () expand utility in cross-coupling and polymer synthesis.
Key Observations :
Key Observations :
- Epoxy-functionalized silanes () are critical in creating hydrophilic coatings or drug delivery systems.
- Silyl ethers (e.g., ) remain indispensable in multistep syntheses for their reversible protection of sensitive functional groups.
Physical and Chemical Properties
Q & A
Q. What are the standard synthetic methodologies for preparing dimethyl[(propan-2-yl)oxy]silane, and how can reaction conditions be optimized?
this compound is typically synthesized via silylation reactions. A common approach involves reacting propan-2-ol with chlorodimethylsilane in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (-50°C to 0°C). Catalysts such as triethylamine or pyridine are used to neutralize HCl byproducts. Optimization includes monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to isolate the product . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product (e.g., 66–86% yields reported in analogous silane syntheses) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of dimethylsilane groups (δ 0.1–0.3 ppm for Si-CH) and isopropoxy protons (δ 1.2–1.4 ppm for CH(CH)) .
- GC-MS : Validates molecular weight (e.g., m/z 132 [M]) and detects impurities.
- FT-IR : Siloxane (Si-O-C) stretches at 1000–1100 cm and Si-CH bands at 1250–1270 cm .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 45.4%, H: 10.2%, Si: 21.2%) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling or functionalization reactions?
The isopropoxy group introduces steric hindrance, slowing nucleophilic substitution at the silicon center. However, the electron-donating methyl groups enhance silane stability. In catalytic applications (e.g., hydrosilylation), this compound may act as a mild reducing agent. Mechanistic studies using deuterium labeling or computational modeling (DFT) can clarify reaction pathways and regioselectivity .
Q. What strategies resolve contradictions in reported reactivity data for this compound under oxidative or hydrolytic conditions?
Discrepancies often arise from trace moisture or catalyst residues. For example, oxidation with hydrogen peroxide may yield silanol derivatives, but competing hydrolysis can occur if water is present. Controlled experiments under inert atmospheres (argon/glovebox) and kinetic studies (e.g., monitoring via Si NMR) help isolate reaction pathways .
Q. How can the stability of this compound be enhanced for long-term storage or high-temperature applications?
Stability is improved by:
- Storage : In sealed, moisture-free containers under nitrogen.
- Additives : Radical inhibitors (e.g., BHT) prevent autoxidation.
- Derivatization : Converting to more stable silyl ethers (e.g., tert-butyldimethylsilyl derivatives) .
Q. What role does this compound play in asymmetric synthesis or polymer chemistry?
This silane serves as a protecting group for alcohols in multi-step syntheses (e.g., terpene alkaloids). In polymers, it can act as a cross-linker or precursor for silicone networks. For example, radical-initiated copolymerization with vinyl monomers produces heat-resistant silicones, with properties tunable via stoichiometry and catalyst choice (e.g., Pt-based) .
Methodological Considerations
- Synthetic Reproducibility : Ensure strict anhydrous conditions and standardized quenching protocols to minimize side reactions .
- Data Validation : Cross-reference spectroscopic data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Safety : Handle in fume hoods due to volatility and potential HCl release during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
